molecular formula C16H21N3O3S2 B12275937 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole

Cat. No.: B12275937
M. Wt: 367.5 g/mol
InChI Key: IPGFKPJREQHMHO-UHFFFAOYSA-N
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Description

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropanesulfonyl group, a diazepane ring, and a methoxy-substituted benzothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopropanesulfonyl chloride, which is then reacted with a diazepane derivative to form the intermediate. This intermediate is subsequently coupled with a methoxy-substituted benzothiazole under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanesulfonyl chloride: A precursor used in the synthesis of the target compound.

    Diazepane derivatives: Compounds with similar diazepane rings but different substituents.

    Methoxy-substituted benzothiazoles: Compounds with similar benzothiazole cores but different functional groups.

Uniqueness

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C16H21N3O3S2/c1-22-12-3-6-14-15(11-12)23-16(17-14)18-7-2-8-19(10-9-18)24(20,21)13-4-5-13/h3,6,11,13H,2,4-5,7-10H2,1H3

InChI Key

IPGFKPJREQHMHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCCN(CC3)S(=O)(=O)C4CC4

Origin of Product

United States

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